molecular formula C23H26O10 B12306461 [3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate

[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate

Cat. No.: B12306461
M. Wt: 462.4 g/mol
InChI Key: SGIIZGFEDJBZCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate involves multiple steps, typically starting with the preparation of the oxane ring and subsequent functionalization with hydroxyl and phenoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

This includes the use of high-purity reagents, precise temperature control, and efficient purification processes to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenoxy group can interact with hydrophobic regions of biomolecules, affecting their function and stability .

Properties

Molecular Formula

C23H26O10

Molecular Weight

462.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C23H26O10/c1-12(24)2-3-13-4-9-17(16(26)10-13)32-23-21(29)20(28)19(27)18(33-23)11-31-22(30)14-5-7-15(25)8-6-14/h4-10,18-21,23,25-29H,2-3,11H2,1H3

InChI Key

SGIIZGFEDJBZCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)O

Origin of Product

United States

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